1-Acetyl-2,6-bis(1-adamantylthio)-1,2,3,6-tetrahydro-3-pyridinyl acetate

Lipophilicity Membrane permeability Drug design

1-Acetyl-2,6-bis(1-adamantylthio)-1,2,3,6-tetrahydro-3-pyridinyl acetate (CAS 56363-54-3) is a synthetic, polycyclic thioether belonging to the 1-adamantylthio-tetrahydropyridine class. It bears two bulky 1-adamantylthio substituents at positions 2 and 6 of the partially saturated pyridine ring, together with N-acetyl and 3-acetoxy groups.

Molecular Formula C29H41NO3S2
Molecular Weight 515.8 g/mol
CAS No. 56363-54-3
Cat. No. B12800432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2,6-bis(1-adamantylthio)-1,2,3,6-tetrahydro-3-pyridinyl acetate
CAS56363-54-3
Molecular FormulaC29H41NO3S2
Molecular Weight515.8 g/mol
Structural Identifiers
SMILESCC(=O)N1C(C=CC(C1SC23CC4CC(C2)CC(C4)C3)OC(=O)C)SC56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C29H41NO3S2/c1-17(31)30-26(34-28-11-19-5-20(12-28)7-21(6-19)13-28)4-3-25(33-18(2)32)27(30)35-29-14-22-8-23(15-29)10-24(9-22)16-29/h3-4,19-27H,5-16H2,1-2H3
InChIKeyNSNPJQPPFSWCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-2,6-bis(1-adamantylthio)-1,2,3,6-tetrahydro-3-pyridinyl acetate (CAS 56363-54-3): A Bis-Adamantylthio Tetrahydropyridine Scaffold for Bioactivity Screening


1-Acetyl-2,6-bis(1-adamantylthio)-1,2,3,6-tetrahydro-3-pyridinyl acetate (CAS 56363-54-3) is a synthetic, polycyclic thioether belonging to the 1-adamantylthio-tetrahydropyridine class. It bears two bulky 1-adamantylthio substituents at positions 2 and 6 of the partially saturated pyridine ring, together with N-acetyl and 3-acetoxy groups. This architecture confers high lipophilicity (predicted logP ≈ 7.2) and a molecular weight of 515.8 g/mol. The compound has been prepared via the reaction of 1-adamantanethiol with pyridine N-oxide in acetic anhydride, a method first described for related mono-adamantylthio tetrahydropyridines in 1974 [1] and later extended to bis-substituted analogs [2].

Why 1-Acetyl-2,6-bis(1-adamantylthio)-1,2,3,6-tetrahydro-3-pyridinyl acetate Cannot Be Replaced by Generic Adamantylthio Pyridines


Mono-adamantylthio pyridines (e.g., 2-(1-adamantylthio)-3-ethoxypyridine) and mono-substituted tetrahydropyridines (e.g., 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine, 15a) have demonstrated moderate antimicrobial activity with MIC values of 15–64 μg/mL against Gram-positive bacteria [1]. However, the 2,6-bis(1-adamantylthio) architecture of the target compound introduces a second bulky, lipophilic cage that profoundly alters both physicochemical properties and biological target engagement relative to mono-substituted analogs. This steric and lipophilic doubling can shift partitioning into lipid membranes, modify metabolic stability, and potentially engage dual hydrophobic binding pockets, making simple potency extrapolation from mono-adamantylthio compounds unreliable for procurement decisions where specific bioactivity profiles are required [2].

Quantitative Differentiation Evidence for 1-Acetyl-2,6-bis(1-adamantylthio)-1,2,3,6-tetrahydro-3-pyridinyl acetate (CAS 56363-54-3)


Predicted Lipophilicity and Membrane Partitioning Advantage Over Mono-Adamantylthio Analogs

The target compound possesses two 1-adamantylthio groups, which doubles the hydrocarbon cage surface area compared to mono-adamantylthio derivatives such as 2-(1-adamantylthio)-3-ethoxypyridine (4a). In silico prediction using ACD/Labs or XLogP3 indicates a logP of approximately 7.2 for the bis-substituted compound, versus 5.1–5.8 for the mono-substituted analogs [1]. This 1.4–2.1 logP unit increase corresponds to a 25- to 125-fold greater theoretical partition coefficient into n-octanol, suggesting markedly higher affinity for lipid bilayers and intracellular target accessibility [2].

Lipophilicity Membrane permeability Drug design

Antimicrobial Activity Differentiation: Structural Basis for Broader Spectrum

Mono-adamantylthio tetrahydropyridine 15a (1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine) inhibits Streptococcus pyogenes and Moraxella catarrhalis with MIC of 32 μg/mL, and Vibrio cholerae with MIC of 64 μg/mL [1]. The target bis-adamantylthio compound introduces a second adamantylthio group at position 6, which, based on structure-activity relationship (SAR) trends in this class, is expected to enhance lipophilic interaction with bacterial membrane targets and potentially broaden the Gram-positive spectrum or lower MIC values. Although direct MIC data for the target compound are not yet published, the bis-substitution pattern in related 2,6-bis(alkylthio) tetrahydropyridines has been associated with altered bioactivity profiles [2].

Antimicrobial Gram-positive MIC

Antioxidant Capacity: Class-Level Free Radical Scavenging Activity

Thiotetrahydropyridines as a class exhibit significant antioxidant activity. In published studies, mono-adamantylthio tetrahydropyridines (e.g., 15a) demonstrated potent superoxide dismutase (SOD) and DPPH radical scavenging activities, with SOD activity exceeding that of ascorbic acid at equimolar concentrations [1]. The target compound, bearing two electron-rich sulfur atoms conjugated to the tetrahydropyridine ring, is predicted to possess enhanced radical-scavenging capacity due to the additional thioether site available for one-electron oxidation. QSAR studies on 1-adamantylthiopyridine analogs confirm that sulfur substitution is positively correlated with antioxidant potency [2].

Antioxidant DPPH SOD Free radical

Metabolic Stability Advantage Conferred by Dual Adamantyl Substitution

Adamantyl groups are well-known to shield adjacent metabolically labile positions from cytochrome P450 oxidation. In the target compound, the presence of two adamantylthio groups at positions 2 and 6 is expected to provide steric shielding of the tetrahydropyridine ring, reducing oxidative metabolism compared to mono-adamantylthio analogs such as 2-(1-adamantylthio)-3-acetoxypyridine (4b), which retains an unshielded pyridine α-position [1]. Literature on adamantane-containing drugs (e.g., amantadine, rimantadine) demonstrates that adamantyl substitution increases metabolic half-life by 2- to 5-fold relative to non-adamantyl counterparts [2].

Metabolic stability CYP450 Adamantane

Optimal Research and Procurement Application Scenarios for 1-Acetyl-2,6-bis(1-adamantylthio)-1,2,3,6-tetrahydro-3-pyridinyl acetate


Antimicrobial Hit Expansion and Lead Optimization

The bis-adamantylthio scaffold is suitable for hit expansion against Gram-positive pathogens, particularly Streptococcus and Moraxella species, where the mono-adamantylthio analog 15a has shown MIC values of 32 μg/mL [1]. Procurement of the target compound enables systematic SAR studies to determine whether the second adamantylthio group lowers MIC, broadens spectrum, or overcomes resistance mechanisms.

Antioxidant Lead Discovery for Oxidative Stress-Related Indications

Given the class-level evidence of SOD and DPPH radical scavenging activity in thiotetrahydropyridines, this compound can serve as a dual-thioether lead for antioxidant screening programs targeting neurodegenerative or inflammatory diseases where enhanced radical-scavenging capacity is desired [2].

Membrane-Permeable Probe for Intracellular Target Engagement

With a predicted logP of ~7.2, the compound is exceptionally lipophilic and may serve as a membrane-permeable probe in cell-based assays, outperforming mono-adamantylthio analogs (logP ~5.1–5.8) in crossing lipid bilayers [3]. This property is valuable for phenotypic screening and target deconvolution studies.

Metabolic Stability Benchmarking in Preclinical PK Studies

The dual adamantane shielding effect offers a metabolic stability advantage that can be benchmarked against mono-adamantylthio pyridines and non-adamantyl controls in liver microsome or hepatocyte stability assays, aiding in the selection of leads with favorable PK profiles [4].

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